N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Description
N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20FN5OS and its molecular weight is 397.47. The purity is usually 95%.
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Biological Activity
N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, particularly in the context of cancer therapy and other therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis in cancer cells.
- Modulation of signaling pathways associated with tumor growth and metastasis.
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. The following table summarizes its effects on various cancer cell lines:
Cell Line | Effect Observed | Mechanism |
---|---|---|
HL-60 (Leukemia) | Decreased viability and induced apoptosis | Activation of caspase pathways |
A549 (Lung Cancer) | Inhibited proliferation | Cell cycle arrest at G0/G1 phase |
MCF-7 (Breast Cancer) | Induced differentiation and reduced growth | Modulation of estrogen receptor signaling |
HeLa (Cervical Cancer) | Decreased migration and invasion | Inhibition of matrix metalloproteinases (MMPs) |
Other Biological Activities
In addition to its anticancer effects, preliminary studies suggest that this compound may also possess:
- Antimicrobial activity , inhibiting the growth of certain bacterial strains.
- Anti-inflammatory properties , potentially modulating cytokine release.
Case Study 1: Anticancer Efficacy
A study conducted on the HL-60 cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The mechanism was traced back to the activation of apoptotic pathways involving caspase 3 and caspase 9.
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation using murine macrophages, the compound showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent. This effect was attributed to the inhibition of NF-kB signaling pathways.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5OS/c1-14-2-8-17(9-3-14)25-10-11-26-19(25)23-24-20(26)28-13-18(27)22-12-15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPCMHZXOHGCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.